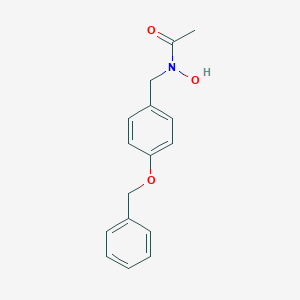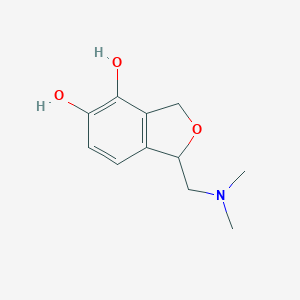
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY233053 is a synthetic organic compound known for its role as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been studied extensively for its potential neuroprotective effects, particularly in conditions involving central nervous system ischemia . LY233053 has shown efficacy in reducing neurological damage with relatively limited side effects in experimental models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY233053 involves the incorporation of a tetrazole-substituted amino acid into the molecular structure. The key steps include the formation of the tetrazole ring and its subsequent attachment to a piperidine carboxylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of LY233053 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: LY233053 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the tetrazole and piperidine rings . These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving LY233053 include organic solvents, acids, bases, and catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed: The major products formed from the reactions involving LY233053 depend on the specific reagents and conditions used. For example, substitution reactions may result in the formation of derivatives with modified functional groups, which can alter the compound’s biological activity .
Scientific Research Applications
LY233053 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of NMDA receptor antagonism and its effects on neuronal signaling . In biology, LY233053 is used to investigate the role of NMDA receptors in various physiological and pathological processes . In medicine, it has potential therapeutic applications in conditions such as epilepsy, stroke, and neurodegenerative diseases due to its neuroprotective properties . In industry, LY233053 can be used in the development of new drugs targeting NMDA receptors .
Mechanism of Action
LY233053 exerts its effects by competitively binding to the NMDA receptor, thereby inhibiting the action of glutamate, an excitatory neurotransmitter . This inhibition prevents the excessive influx of calcium ions into neurons, which can lead to cell damage and death. The molecular targets of LY233053 include the NMDA receptor subunits, and the pathways involved in its action are related to the modulation of synaptic transmission and neuroprotection .
Comparison with Similar Compounds
LY233053 is unique in its structure and mechanism of action compared to other NMDA receptor antagonists. Similar compounds include LY235959 and dizocilpine, which also act as NMDA receptor antagonists but differ in their chemical structures and pharmacological profiles . LY233053 has been shown to have a shorter duration of action and a more favorable side effect profile compared to some of these similar compounds .
List of Similar Compounds:- LY235959
- Dizocilpine
- Memantine
- Ifenprodil
- Remacemide
These compounds share the common feature of NMDA receptor antagonism but differ in their specific chemical structures and therapeutic applications .
Properties
CAS No. |
104834-93-7 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-[(dimethylamino)methyl]-1,3-dihydro-2-benzofuran-4,5-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)5-10-7-3-4-9(13)11(14)8(7)6-15-10/h3-4,10,13-14H,5-6H2,1-2H3 |
InChI Key |
UIMQDIGDCIXDIY-UHFFFAOYSA-N |
SMILES |
CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O |
Canonical SMILES |
CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O |
Synonyms |
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


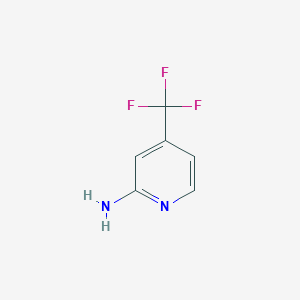
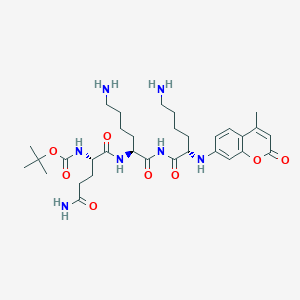
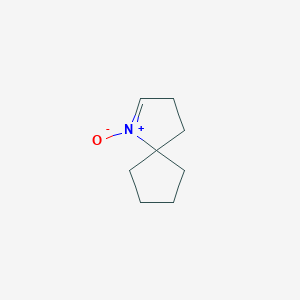
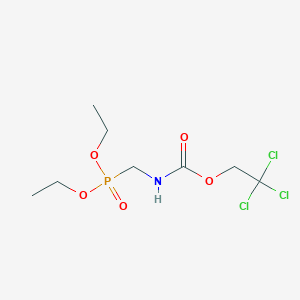
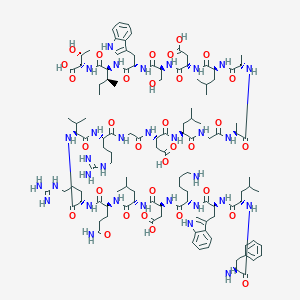
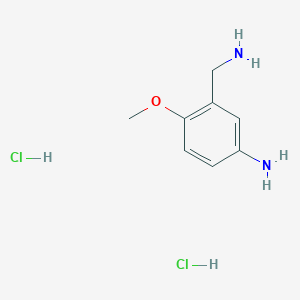
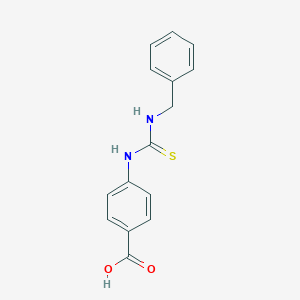
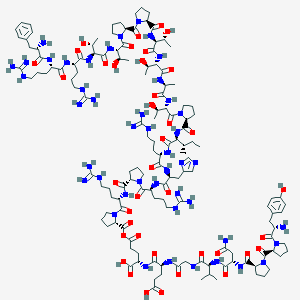
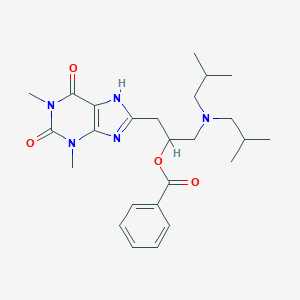
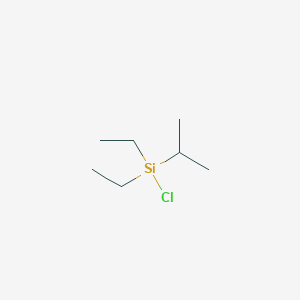
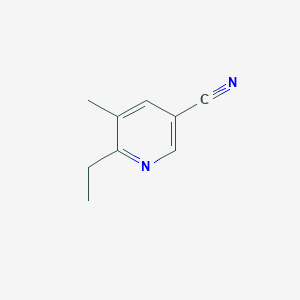
![9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)
